molecular formula C11H11NO4 B184742 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 91891-24-6

1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B184742
CAS RN: 91891-24-6
M. Wt: 221.21 g/mol
InChI Key: SSCXSGYHQKJLBC-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA) is an organic acid detected in human urine. It is relatively abundant in adult human urine and it is normally relatively benign. It is thought that the presence of this acid is from nutritional sources (i.e. dietary phenylalanine or polyphenols) . It is reported as an excretion product of the anaerobic bacteria of Clostridium genus .


Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . Another method involves an indium-mediated sonochemical Reformatsky reaction .


Molecular Structure Analysis

The molecular structure of similar compounds like 3-hydroxyphenylpropionic acid has been reported .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Scientific Research Applications

It seems that there is limited information available specifically for “1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” and its scientific research applications. The search results returned information on similar compounds, such as 3-Hydroxyphenylboronic acid and 3-(3-Hydroxyphenyl)propionic acid , which have their own applications in research and synthesis of organic products .

Mechanism of Action

One of the metabolites of similar compounds, 3-hydroxyphenylacetic acid (3-HPAA), formed by the gut microbiota, was previously reported to exert vasorelaxant effects ex vivo .

Safety and Hazards

Safety data sheets for similar compounds suggest that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-9-3-1-2-8(5-9)12-6-7(11(15)16)4-10(12)14/h1-3,5,7,13H,4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCXSGYHQKJLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387862
Record name 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

91891-24-6
Record name 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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